molecular formula C22H22N4O3S B2481035 1-((tetrahydrofuran-2-yl)methyl)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine CAS No. 844466-10-0

1-((tetrahydrofuran-2-yl)methyl)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

Katalognummer: B2481035
CAS-Nummer: 844466-10-0
Molekulargewicht: 422.5
InChI-Schlüssel: NUIGMGMPPDPRGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-((tetrahydrofuran-2-yl)methyl)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a useful research compound. Its molecular formula is C22H22N4O3S and its molecular weight is 422.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 1-((tetrahydrofuran-2-yl)methyl)-3-(m-tolylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a novel pyrroloquinoxaline derivative that has garnered interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the pyrroloquinoxaline core, followed by the introduction of the tetrahydrofuran moiety and m-tolylsulfonyl group. The synthetic pathway often employs palladium-catalyzed reactions and various coupling strategies to achieve the desired structure.

Antitumor Activity

A significant aspect of this compound is its antitumor activity . Research has indicated that derivatives of pyrroloquinoxaline exhibit potent cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds have IC50 values in the low micromolar range against human tumor cell lines such as HepG2 and Caco-2, suggesting a strong potential for further development as anticancer agents .

CompoundCell LineIC50 (µM)Reference
1HepG20.29
2Caco-20.90

The proposed mechanisms for the biological activity of pyrroloquinoxaline derivatives include:

  • Topoisomerase II Inhibition : Some studies indicate that these compounds may inhibit topoisomerase II, an enzyme crucial for DNA replication in cancer cells .
  • DNA Intercalation : The ability to intercalate into DNA may contribute to their cytotoxic effects by disrupting replication and transcription processes.

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of pyrroloquinoxaline derivatives. Modifications at various positions on the quinoxaline ring and side chains can significantly influence potency and selectivity.

  • Substituent Variability : Variations in substituents on the pyrrole and quinoxaline rings can enhance or diminish biological activity.
  • Tetrahydrofuran Influence : The introduction of a tetrahydrofuran moiety has been shown to improve solubility and bioavailability, which are essential for therapeutic efficacy.

Case Studies

Several studies have explored the biological activities of related compounds:

  • A study conducted on bis-pyrroloquinoxaline derivatives demonstrated promising antimalarial activity with IC50 values in the micromolar range against Plasmodium falciparum strains .
  • Another investigation reported that specific modifications led to enhanced cytotoxicity against a panel of tumor cell lines, indicating that structural optimization is vital for developing effective therapeutics .

Eigenschaften

IUPAC Name

3-(3-methylphenyl)sulfonyl-1-(oxolan-2-ylmethyl)pyrrolo[3,2-b]quinoxalin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-14-6-4-8-16(12-14)30(27,28)20-19-22(25-18-10-3-2-9-17(18)24-19)26(21(20)23)13-15-7-5-11-29-15/h2-4,6,8-10,12,15H,5,7,11,13,23H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUIGMGMPPDPRGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CC5CCCO5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.